molecular formula C9H18ClO5P B13828895 2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate CAS No. 3186-27-4

2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate

Cat. No.: B13828895
CAS No.: 3186-27-4
M. Wt: 272.66 g/mol
InChI Key: GZYOOBPIOVWSJX-FPLPWBNLSA-N
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Description

2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate is an organophosphorus compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a phosphate group, a chloro substituent, and a tert-butoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-chloro-3-(1,1-dimethylethoxy)-1-propenyl alcohol with dimethyl phosphorochloridate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphates, phosphonates, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphate metabolism.

    Industry: It is utilized in the manufacture of pesticides, flame retardants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes by binding to their active sites or allosteric sites. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromo-2-chloro-3-(1,1-dimethylethoxy)propyl dimethyl phosphate: This compound has similar structural features but includes bromine atoms, which can alter its reactivity and applications.

    2-Chloro-3-(1,1-dimethylethoxy)-1-allyl dimethyl phosphate: This compound has an allyl group instead of a propenyl group, affecting its chemical properties and uses.

Uniqueness

2-Chloro-3-(1,1-dimethylethoxy)-1-propenyl dimethyl phosphate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

CAS No.

3186-27-4

Molecular Formula

C9H18ClO5P

Molecular Weight

272.66 g/mol

IUPAC Name

[(Z)-2-chloro-3-[(2-methylpropan-2-yl)oxy]prop-1-enyl] dimethyl phosphate

InChI

InChI=1S/C9H18ClO5P/c1-9(2,3)14-6-8(10)7-15-16(11,12-4)13-5/h7H,6H2,1-5H3/b8-7-

InChI Key

GZYOOBPIOVWSJX-FPLPWBNLSA-N

Isomeric SMILES

CC(C)(C)OC/C(=C/OP(=O)(OC)OC)/Cl

Canonical SMILES

CC(C)(C)OCC(=COP(=O)(OC)OC)Cl

Origin of Product

United States

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